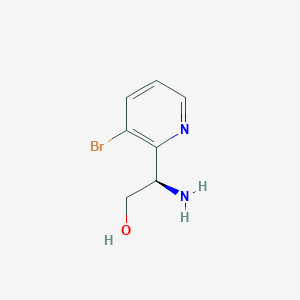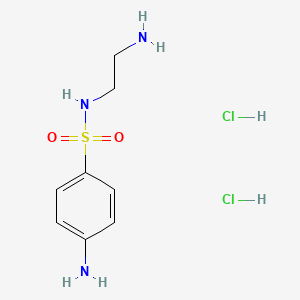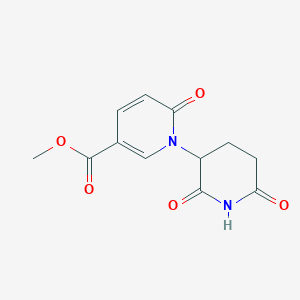
2,2-Dimethylbut-3-yn-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylbut-3-yn-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is typically found as a white crystalline powder and is soluble in water and alcohols. This compound is known for its stability under normal conditions and is used in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-dimethylbut-3-yn-1-amine hydrochloride involves the reaction of 4-methylpent-2-yn-1-amine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained through crystallization .
Industrial Production Methods
In industrial settings, the production of 2,2-dimethylbut-3-yn-1-amine hydrochloride often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylbut-3-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethylbut-3-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dimethylbut-3-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethylbutan-1-amine hydrochloride
- 2,2-Dimethylbut-3-yn-1-amine
- 2,2-Dimethylbut-3-yn-1-amine sulfate
Uniqueness
2,2-Dimethylbut-3-yn-1-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability.
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
2,2-dimethylbut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6(2,3)5-7;/h1H,5,7H2,2-3H3;1H |
Clave InChI |
ZGCNDPQVQIYUBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)
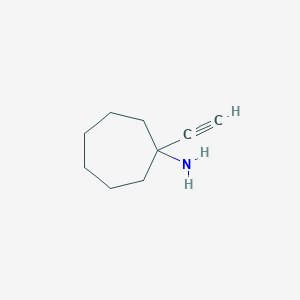
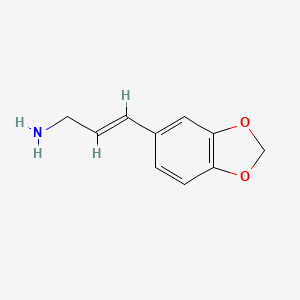
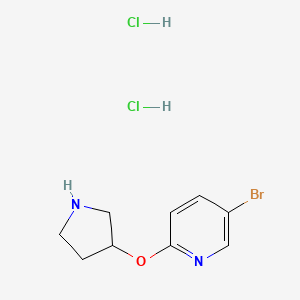
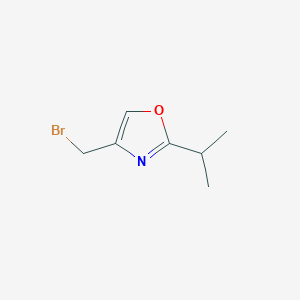


![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
